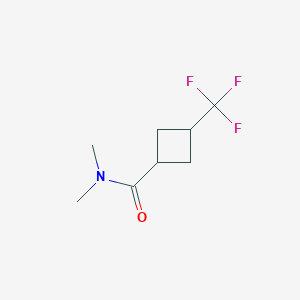
N,N-dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide is a chemical compound with the molecular formula C8H12F3NO This compound is characterized by the presence of a trifluoromethyl group attached to a cyclobutane ring, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide typically involves the reaction of cyclobutanone with trifluoromethylamine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N,N-Dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carboxamide group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- N,N-Dimethyl-4-(trifluoromethyl)benzamide
- N,N-Dimethyl-3-(trifluoromethyl)cyclopropane-1-carboxamide
Uniqueness
N,N-Dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide is unique due to the presence of the cyclobutane ring, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C8H12F3NO |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
N,N-dimethyl-3-(trifluoromethyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C8H12F3NO/c1-12(2)7(13)5-3-6(4-5)8(9,10)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
HTGOSJLHRSOCOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CC(C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















